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molecular formula C6H4Br3N B120722 2,4,6-Tribromoaniline CAS No. 147-82-0

2,4,6-Tribromoaniline

Cat. No. B120722
M. Wt: 329.81 g/mol
InChI Key: GVPODVKBTHCGFU-UHFFFAOYSA-N
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Patent
US04705866

Procedure details

A mixture of 2,4,6-tribromoaniline (1.20g, 3.64 mmol), maleic anhydride (0.83g, 8.5 mmol) and tin(II) chloride (0.064g, 0.34 mmol) is heated to 142° C. with mixing and held at this temperature for 1.9 hours. The reaction mixture is cooled, extracted with xylene, filtered and the resulting filtrate water washed. Solvent removal yielded N-(2,4,6-tribromophenyl)maleimide. Analysis by High Pressure Liquid Chromatography (HPLC) showed conversion of 2,4,6-tribromoaniline to be 99.9% and selectivity to N-(2,4,6-tribromophenyl)maleimide based on reacted 2,4,6-tribromoaniline of 75.0%.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.064 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[C:5]([Br:10])[C:3]=1[NH2:4].[C:11]1(=O)[O:16][C:14](=[O:15])[CH:13]=[CH:12]1.[Sn](Cl)Cl>>[Br:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[C:5]([Br:10])[C:3]=1[N:4]1[C:14](=[O:15])[CH:13]=[CH:12][C:11]1=[O:16]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)Br)Br
Name
Quantity
0.83 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0.064 g
Type
reactant
Smiles
[Sn](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
142 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
with mixing
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with xylene
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the resulting filtrate water washed
CUSTOM
Type
CUSTOM
Details
Solvent removal

Outcomes

Product
Details
Reaction Time
1.9 h
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)Br)Br)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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